molecular formula C9H21NO B14474572 1-Amino-2-methyloctan-2-ol CAS No. 72799-65-6

1-Amino-2-methyloctan-2-ol

Cat. No.: B14474572
CAS No.: 72799-65-6
M. Wt: 159.27 g/mol
InChI Key: RKBWVYGDXDVCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methyloctan-2-ol is a branched-chain amino alcohol characterized by an eight-carbon backbone (octan-2-ol) with a methyl group at the C2 position and an amino group (-NH2) at the C1 position. Its molecular formula is C9H21NO, and its estimated molecular weight is 159.27 g/mol (calculated based on structural analogs). The compound’s structure suggests moderate hydrophobicity due to the long aliphatic chain, balanced by polar functional groups (-NH2 and -OH), which may influence solubility and reactivity.

Properties

CAS No.

72799-65-6

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-amino-2-methyloctan-2-ol

InChI

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(2,11)8-10/h11H,3-8,10H2,1-2H3

InChI Key

RKBWVYGDXDVCME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-methyloctan-2-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-methyloctan-2-ol with ammonia under controlled conditions can yield the desired amino alcohol .

Industrial Production Methods: Industrial production of 1-Amino-2-methyloctan-2-ol typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as alkylation, reduction, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methyloctan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-2-methyloctan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-methyloctan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-Amino-2-methyloctan-2-ol, we compare it with three structurally related amino alcohols, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features Identified Uses
1-Amino-2-methyloctan-2-ol C9H21NO 159.27 (estimated) N/A Long aliphatic chain, C2 methyl branch Hypothetical: Surfactants, pharmaceuticals
2-Amino-2-Methyl-Propan-1-OL C4H11NO 89.14 124-68-5 Short chain, C2 methyl branch Laboratory/industrial chemicals
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol C11H17NO2 195.26 66766-07-2 Aromatic phenoxy group, C3 substitution Pharmaceutical reference standard

Structural and Functional Differences

Chain Length and Hydrophobicity: 1-Amino-2-methyloctan-2-ol’s eight-carbon backbone confers higher hydrophobicity compared to 2-Amino-2-Methyl-Propan-1-OL (C4), which is more water-soluble. The latter’s compact structure (C4) also results in a lower boiling point (~200°C estimated) compared to longer-chain analogs.

Functional Group Placement: The amino and hydroxyl groups in 1-Amino-2-methyloctan-2-ol are on adjacent carbons (C1 and C2), facilitating intramolecular hydrogen bonding, which may stabilize its conformation. This contrasts with 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, where the amino and hydroxyl groups are separated by a phenoxy-substituted carbon, altering reactivity .

Applications: Shorter-chain analogs like 2-Amino-2-Methyl-Propan-1-OL are prioritized for industrial applications (e.g., corrosion inhibitors) due to cost-effective synthesis and handling . Aromatic derivatives, such as 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, are used as pharmaceutical reference standards, highlighting their role in quality control for drugs like metaxalone .

Research Implications and Gaps

Further studies are needed to elucidate its biological activity, solubility profiles, and industrial viability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.